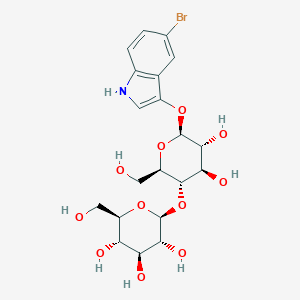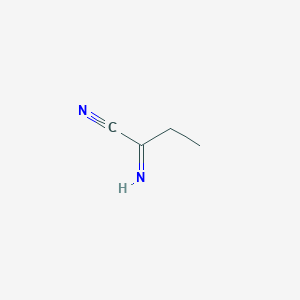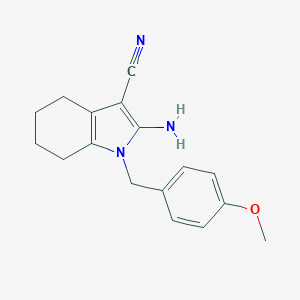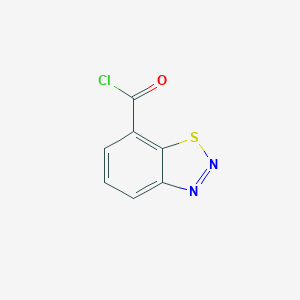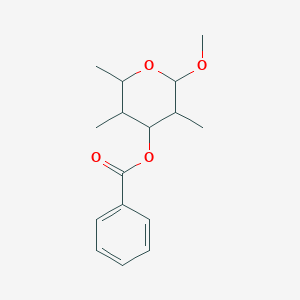
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide, also known as THI, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. THI belongs to the class of imidazoline compounds, which have been found to have various biological activities, including anti-inflammatory and antihypertensive effects.
Wirkmechanismus
The mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is not fully understood. However, it has been proposed that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide may exert its biological effects through the modulation of imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and inflammation.
Biochemical and Physiological Effects:
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biochemical and physiological effects. In animal studies, N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been shown to reduce blood pressure, improve glucose tolerance, and inhibit the expression of inflammatory cytokines in vivo. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide in lab experiments is its relatively low toxicity. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have low acute toxicity in animal studies. However, one limitation of using N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are various future directions for the research on N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. One direction is to further investigate the mechanism of action of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide and its potential as a therapeutic agent for various diseases, including hypertension, diabetes, and cancer. Another direction is to develop new synthesis methods for N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its yield and purity. Additionally, the development of new formulations of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide that may improve its solubility and bioavailability may also be an area of future research.
Synthesemethoden
The synthesis of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide involves the reaction between 4-(2-aminoethyl)benzene-1,2-diamine and hexanoyl chloride in the presence of sodium bicarbonate. The resulting product is then treated with carbon disulfide and sodium hydroxide to form N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide. This method has been reported to yield high purity and good yields of N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has been found to have various biological activities, including anti-inflammatory, antihypertensive, and anti-tumor effects. In vitro studies have shown that N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide inhibits the expression of inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1, in lipopolysaccharide-stimulated macrophages. N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide has also been shown to inhibit the proliferation and migration of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
111203-82-8 |
|---|---|
Produktname |
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide |
Molekularformel |
C16H21N3OS |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-hexyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
InChI |
InChI=1S/C16H21N3OS/c1-2-3-4-5-10-17-15(20)13-6-8-14(9-7-13)19-12-11-18-16(19)21/h6-9,11-12H,2-5,10H2,1H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
HNHULXNWXJKDCM-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S |
Kanonische SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N2C=CNC2=S |
Synonyme |
N-Hexyl-4-(2-thioxo-4-imidazolin-1-yl)benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



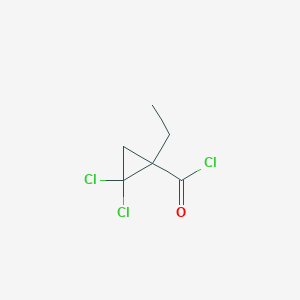
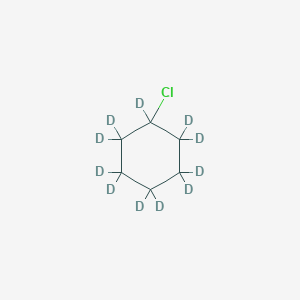


![Methyl 4-(methyl[4-(1-pyrrolidinyl)-2-butynyl]amino)-4-oxobutanoate](/img/structure/B37959.png)
